Cas no 1225524-07-1 (4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene)

4-(1-Isocyanatocyclopropyl)-1-methoxy-2-methylbenzene is a specialized isocyanate compound featuring a cyclopropyl isocyanate group attached to a methoxy-substituted aromatic ring. Its unique structure, combining a reactive isocyanate functionality with sterically hindered cyclopropane and methoxy groups, makes it valuable in the synthesis of advanced polymers, coatings, and adhesives. The compound offers controlled reactivity due to the steric and electronic effects of the cyclopropyl and methoxy substituents, enabling tailored crosslinking in polyurethane and polyurea systems. Its stability and selective reactivity make it suitable for applications requiring precise polymer architectures or modified material properties. This compound is particularly useful in high-performance industrial formulations where durability and chemical resistance are critical.
4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene structure
1225524-07-1 structure
Product name:4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene
CAS No:1225524-07-1
MF:C12H13NO2
MW:203.237123250961
CID:6474585
PubChem ID:82076696

4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene
    • 1225524-07-1
    • DTXSID301212356
    • EN300-1838242
    • Inchi: 1S/C12H13NO2/c1-9-7-10(3-4-11(9)15-2)12(5-6-12)13-8-14/h3-4,7H,5-6H2,1-2H3
    • InChI Key: VPUXHVGDMUHBEY-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1C)C1(CC1)N=C=O

Computed Properties

  • Exact Mass: 203.094628657g/mol
  • Monoisotopic Mass: 203.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 3.3

4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1838242-5.0g
4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene
1225524-07-1
5g
$2858.0 2023-06-03
Enamine
EN300-1838242-1.0g
4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene
1225524-07-1
1g
$986.0 2023-06-03
Enamine
EN300-1838242-2.5g
4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene
1225524-07-1
2.5g
$1931.0 2023-09-19
Enamine
EN300-1838242-10.0g
4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene
1225524-07-1
10g
$4236.0 2023-06-03
Enamine
EN300-1838242-0.25g
4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene
1225524-07-1
0.25g
$906.0 2023-09-19
Enamine
EN300-1838242-1g
4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene
1225524-07-1
1g
$986.0 2023-09-19
Enamine
EN300-1838242-5g
4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene
1225524-07-1
5g
$2858.0 2023-09-19
Enamine
EN300-1838242-10g
4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene
1225524-07-1
10g
$4236.0 2023-09-19
Enamine
EN300-1838242-0.1g
4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene
1225524-07-1
0.1g
$867.0 2023-09-19
Enamine
EN300-1838242-0.5g
4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene
1225524-07-1
0.5g
$946.0 2023-09-19

Additional information on 4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene

Chemical Profile of 4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene (CAS No: 1225524-07-1)

4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene, identified by its CAS number 1225524-07-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound belongs to the class of aryl isocyanates, characterized by the presence of an isocyanate functional group (-NCO) attached to an aromatic ring. The structural motif of this molecule, featuring a cyclopropyl substituent and methoxy/methyl groups on the benzene ring, imparts unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.

The isocyanate group in 4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene is highly reactive and serves as a versatile building block for the synthesis of polymers, coatings, and biologically active molecules. In recent years, there has been a surge in research focused on the development of novel isocyanate-based compounds for their potential applications in drug discovery and industrial processes. The cyclopropyl moiety, a three-membered cyclic alkene, introduces conformational rigidity to the molecule, which can influence its interactions with biological targets. This structural feature has been exploited in the design of small-molecule inhibitors targeting specific enzymes and receptors.

One of the most compelling aspects of 4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene is its utility as a precursor in the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their prevalence in biologically active natural products and pharmaceuticals. The incorporation of the cyclopropyl group into aromatic systems has been shown to enhance binding affinity and selectivity in drug-like molecules. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, where the rigid cyclopropyl ring helps to stabilize interactions with the ATP-binding pocket of target enzymes.

Recent advancements in computational chemistry have enabled researchers to predict the reactivity and biological activity of 4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene with high accuracy. Molecular modeling studies suggest that this compound can undergo nucleophilic addition reactions with amines or alcohols to form urea or carbamate derivatives, respectively. These reactions are fundamental in medicinal chemistry for generating bioactive molecules with diverse pharmacological profiles. The methoxy and methyl groups on the benzene ring further modulate the electronic properties of the molecule, influencing its solubility and metabolic stability.

In the context of drug development, 4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene has been explored as a scaffold for designing novel therapeutic agents. Its unique structural features make it an attractive candidate for further derivatization to produce compounds with enhanced pharmacokinetic properties. For example, modifications at the isocyanate position can lead to bioisosteres that improve oral bioavailability or reduce toxicity. Additionally, the cyclopropyl group has been linked to improvements in blood-brain barrier penetration, making this compound relevant for central nervous system (CNS) drug discovery.

The industrial applications of 4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene extend beyond pharmaceuticals into advanced materials science. Isocyanates are well-known for their role in polyurethane synthesis, where they react with polyols to form polymers with desirable mechanical properties. The incorporation of cyclopropyl-containing isocyanates into polymer backbones has been shown to enhance thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and elastomers used in harsh environments.

From a synthetic chemistry perspective, 4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene represents an intriguing challenge due to its reactive isocyanate group. Researchers have developed sophisticated methodologies to handle this compound safely while maximizing yield and purity in multi-step syntheses. Transition-metal-catalyzed cross-coupling reactions have been particularly useful for introducing additional functional groups onto the aromatic ring without compromising stability. Such techniques are essential for generating libraries of derivatives for high-throughput screening.

The growing interest in green chemistry has also influenced research on 4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene, with efforts focused on developing sustainable synthetic routes. Catalytic processes that minimize waste and energy consumption are being prioritized over traditional stoichiometric methods. Additionally, biodegradable polymers derived from this compound have been investigated as alternatives to conventional plastics, aligning with global initiatives to reduce environmental impact.

In conclusion, 4-(1-isocyanatocyclopropyl)-1-methoxy-2-methylbenzene (CAS No: 1225524-07-1) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features make it a valuable tool for drug discovery, material science, and synthetic chemistry research. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping future advancements.

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